N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine
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Overview
Description
N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine is a fluorescent reagent widely used in scientific research. This compound is known for its ability to label proteins with defined orientations of a fluorophore, making it a valuable tool in various biochemical and molecular biology applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine typically involves the reaction of rhodamine derivatives with acetamidoethyl groups. The process requires precise control of reaction conditions, including temperature and pH, to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted rhodamine compounds .
Scientific Research Applications
N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy to label and visualize cellular structures and proteins.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial processes.
Mechanism of Action
The mechanism of action of N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine involves its ability to bind to specific molecular targets, such as proteins, through its acetamidoethyl groups. This binding results in the fluorescence of the compound, which can be detected and measured using various imaging techniques. The molecular pathways involved include the interaction of the fluorophore with the target molecules, leading to the emission of light upon excitation .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine include:
Rhodamine B: Another fluorescent dye used in various applications.
Fluorescein: A widely used fluorescent compound in biological and chemical research.
Texas Red: A red-fluorescent dye commonly used in fluorescence microscopy.
Uniqueness
N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine is unique due to its specific acetamidoethyl groups, which allow for defined orientation and binding to target molecules. This property makes it particularly useful in applications requiring precise labeling and detection of proteins and other biomolecules .
Properties
IUPAC Name |
N-[2-[[6'-[2-acetamidoethyl(methyl)amino]-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-3'-yl]-methylamino]ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O5/c1-19(35)31-13-15-33(3)21-9-11-25-27(17-21)38-28-18-22(34(4)16-14-32-20(2)36)10-12-26(28)30(25)24-8-6-5-7-23(24)29(37)39-30/h5-12,17-18,25,27H,13-16H2,1-4H3,(H,31,35)(H,32,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZABLMRNITYWGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN(C)C1=CC2C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)CCNC(=O)C)C5=CC=CC=C5C(=O)O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394606 |
Source
|
Record name | N,N'-{(3-Oxo-4a',9a'-dihydro-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl)bis[(methylazanediyl)ethane-2,1-diyl]}diacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022835-74-0 |
Source
|
Record name | N,N'-{(3-Oxo-4a',9a'-dihydro-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl)bis[(methylazanediyl)ethane-2,1-diyl]}diacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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